Cas no 2229413-40-3 (1-methyl-2-(4-methylpiperidin-4-yl)oxy-1H-indole)

1-Methyl-2-(4-methylpiperidin-4-yl)oxy-1H-indole is a heterocyclic compound featuring an indole core substituted with a methyl group at the 1-position and a 4-methylpiperidin-4-yloxy moiety at the 2-position. This structure confers potential utility in medicinal chemistry, particularly as an intermediate in the synthesis of biologically active molecules. The presence of the piperidine ring enhances its versatility for further functionalization, while the indole scaffold is known for its relevance in pharmacologically significant compounds. The compound’s well-defined molecular architecture makes it suitable for applications in drug discovery and development, where precise structural modifications are critical. Its stability and synthetic accessibility further support its use in research and industrial settings.
1-methyl-2-(4-methylpiperidin-4-yl)oxy-1H-indole structure
2229413-40-3 structure
Product Name:1-methyl-2-(4-methylpiperidin-4-yl)oxy-1H-indole
CAS No:2229413-40-3
MF:C15H20N2O
MW:244.332103729248
CID:6583715
PubChem ID:165968447
Update Time:2025-08-05

1-methyl-2-(4-methylpiperidin-4-yl)oxy-1H-indole Chemical and Physical Properties

Names and Identifiers

    • 1-methyl-2-(4-methylpiperidin-4-yl)oxy-1H-indole
    • EN300-1738245
    • 2229413-40-3
    • 1-methyl-2-[(4-methylpiperidin-4-yl)oxy]-1H-indole
    • Inchi: 1S/C15H20N2O/c1-15(7-9-16-10-8-15)18-14-11-12-5-3-4-6-13(12)17(14)2/h3-6,11,16H,7-10H2,1-2H3
    • InChI Key: FOBYBXHPWYZFSO-UHFFFAOYSA-N
    • SMILES: O(C1=CC2C=CC=CC=2N1C)C1(C)CCNCC1

Computed Properties

  • Exact Mass: 244.157563266g/mol
  • Monoisotopic Mass: 244.157563266g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 288
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 26.2Ų

1-methyl-2-(4-methylpiperidin-4-yl)oxy-1H-indole Pricemore >>

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Additional information on 1-methyl-2-(4-methylpiperidin-4-yl)oxy-1H-indole

1-Methyl-2-(4-Methylpiperidin-4-yl)oxy-1H-indole: A Comprehensive Overview

The compound CAS No. 2229413-40-3, commonly referred to as 1-methyl-2-(4-methylpiperidin-4-yl)oxy-1H-indole, is a fascinating molecule with significant potential in various fields of research and application. This compound has garnered attention due to its unique chemical structure and promising biological properties. In this article, we will delve into the structural characteristics, synthesis methods, and recent advancements in understanding its applications.

The molecular structure of 1-methyl-2-(4-methylpiperidin-4-yl)oxy-1H-indole is composed of an indole ring system, a methyl group, and a substituted piperidine moiety. The indole ring, a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, is a key feature of this compound. The substitution at the 2-position of the indole ring with a (4-methylpiperidin-4-yl)oxy group introduces additional complexity and functionality to the molecule. This unique combination of structural elements contributes to its diverse chemical reactivity and biological activity.

Recent studies have highlighted the importance of CAS No. 2229413-40-3 in the field of medicinal chemistry. Researchers have explored its potential as a lead compound for drug development, particularly in the treatment of neurodegenerative diseases and cancer. The indole core is known for its ability to interact with various biological targets, including enzymes and receptors, making it a valuable scaffold for drug design.

The synthesis of 1-methyl-2-(4-methylpiperidin-4-yl)oxy-1H-indole involves multi-step reactions that require precise control over reaction conditions. One common approach involves the nucleophilic substitution of an appropriate indole derivative with a piperidine-containing reagent. The optimization of these reactions has been a focus of recent research, with scientists aiming to improve yield and purity while minimizing side reactions.

In terms of physical properties, CAS No. 2229413-40-3 exhibits interesting characteristics that make it suitable for various applications. Its solubility in organic solvents and moderate stability under physiological conditions make it an attractive candidate for pharmaceutical formulations. Additionally, its ability to form hydrogen bonds due to the presence of oxygen atoms in the piperidine moiety enhances its interaction with biomolecules.

The biological activity of 1-methyl-2-(4-methylpiperidin-4-yl)oxy-1H-indole has been extensively studied in recent years. Preclinical studies have demonstrated its potential as an antioxidant, anti-inflammatory agent, and anticancer drug. For instance, researchers have reported that this compound can inhibit key enzymes involved in oxidative stress pathways, making it a promising candidate for treating conditions associated with oxidative damage.

In conclusion, CAS No. 2229413-40-3, or 1-methyl-(((((((((((((

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